Cas no 628692-21-7 (2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester)

2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its pinacol ester group enhances stability, facilitating handling and storage under ambient conditions. The fluorine and methoxy substituents on the phenyl ring impart unique electronic properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits excellent reactivity with aryl halides, enabling efficient C-C bond formation while maintaining selectivity. Its crystalline form ensures consistent performance in catalytic systems. Suitable for use in both academic and industrial research, this reagent is valued for its reliability in constructing complex biaryl structures.
2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester structure
628692-21-7 structure
Product Name:2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester
CAS No:628692-21-7
MF:C13H18BFO3
MW:252.089627742767
MDL:MFCD16996299
CID:1640868
PubChem ID:17964843
Update Time:2025-08-05

2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-
    • 2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Fluoro-4-methoxyphenylboronic acid pinacol ester
    • 1,3,2-DIOXABOROLANE,2-(2-FLUORO-4-METHOXYPHENYL)-4,4,5,5-TETRAMETHYL
    • 2-FLUORO-4-METHOXYBENZENEBORONIC ACID PINACOL ESTER
    • AS-43401
    • MFCD16996299
    • AKOS017549166
    • 2-(2-Fluoro-4-methoxy-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • CS-0089498
    • 2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • PYGFGOBGKWJERN-UHFFFAOYSA-N
    • (2-FLUORO-4-METHOXYPHENYL)BORONIC ACID PINACOL ESTER
    • MB20436
    • DS-022460
    • SCHEMBL1529119
    • 628692-21-7
    • EN300-1074123
    • 2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester
    • MDL: MFCD16996299
    • Inchi: 1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3
    • InChI Key: PYGFGOBGKWJERN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1B1OC(C)(C)C(C)(C)O1)OC

Computed Properties

  • Exact Mass: 252.13300
  • Monoisotopic Mass: 252.1333028g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Melting Point: 36-38℃
  • PSA: 27.69000
  • LogP: 2.13350

2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester Production Method

Additional information on 2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester

2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester (CAS No. 628692-21-7): An Overview

2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester (CAS No. 628692-21-7) is a versatile and widely used reagent in modern organic synthesis, particularly in the field of pharmaceutical and fine chemical research. This compound, often referred to as FMPBE, is a boronic ester derivative that has gained significant attention due to its unique properties and applications in various synthetic transformations.

The chemical structure of 2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester consists of a fluoro-substituted phenyl ring with a methoxy group at the para position, linked to a boronic acid pinacol ester moiety. The presence of the fluoro and methoxy groups imparts specific electronic and steric effects, making this compound an excellent nucleophile and coupling partner in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura cross-coupling is one of the most powerful and widely employed methods for the formation of carbon-carbon bonds. In this reaction, FMPBE reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryls or styrenes. The high reactivity and selectivity of 2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester make it an ideal choice for the synthesis of complex molecules, including pharmaceutical intermediates and natural products.

Recent advancements in the field have further expanded the utility of FMPBE. For instance, a study published in the Journal of Organic Chemistry highlighted the use of this compound in the synthesis of novel antiviral agents. The researchers demonstrated that 2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester could be effectively coupled with various aryl halides to produce compounds with potent antiviral activity against influenza viruses.

In addition to its applications in drug discovery, FMPBE has also found use in materials science. A research team from the University of California reported the synthesis of functional polymers using this boronic ester as a key building block. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for advanced applications such as electronic devices and coatings.

The synthetic versatility of 2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester is further enhanced by its stability under various reaction conditions. Unlike some other boronic esters, FMPBE remains stable in air and moisture, which simplifies its handling and storage. This stability is crucial for large-scale synthesis and industrial applications where maintaining product integrity is essential.

Beyond its direct use in synthetic reactions, FMPBE has also been explored as a ligand for metal catalysts. A study published in Chemical Communications demonstrated that this compound could be used to modify palladium catalysts, leading to improved catalytic activity and selectivity in C-H activation reactions. This finding opens up new possibilities for developing more efficient and sustainable synthetic methods.

In conclusion, 2-Fluoro-4-methoxyphenylboronic Acid Pinacol Ester (CAS No. 628692-21-7) is a highly valuable reagent with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties, coupled with its stability and ease of use, make it an indispensable tool for chemists working on complex molecular architectures. As research continues to advance, it is likely that new applications for this versatile compound will be discovered, further solidifying its importance in the field.

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